Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Lipophilicity Permeability Physicochemical property

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 838867-01-9) belongs to the 1,2,4‑oxadiazolyl benzamide family, a privileged scaffold in medicinal chemistry with documented applications as tranquilizers, anticancer agents, and anti‑infective leads. The compound features a 3‑fluorobenzamide moiety tethered via a methylene linker to a 3‑phenyl‑1,2,4‑oxadiazole ring.

Molecular Formula C16H12FN3O2
Molecular Weight 297.28 g/mol
Cat. No. B4236498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
Molecular FormulaC16H12FN3O2
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
InChIKeyFPKOWOQRPCWKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide – Compound Identity, Scaffold Class & Research-Grade Purity


3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 838867-01-9) belongs to the 1,2,4‑oxadiazolyl benzamide family, a privileged scaffold in medicinal chemistry with documented applications as tranquilizers, anticancer agents, and anti‑infective leads. [1] The compound features a 3‑fluorobenzamide moiety tethered via a methylene linker to a 3‑phenyl‑1,2,4‑oxadiazole ring. It is offered by reputable chemical suppliers as a research‑grade small molecule with ≥95% purity, a molecular weight of 297.28 g·mol⁻¹, and is suitable for use as a synthetic building block or screening library component.

Why Generic Substitution of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide Fails – Scaffold‑Dependent Physicochemical and Biological Differences


The 1,2,4‑oxadiazolyl benzamide scaffold exhibits pronounced sensitivity to substituent identity and position, making simple interchange between fluoro‑, chloro‑, methyl‑, or unsubstituted benzamide analogs scientifically unsound. Within the broader class, 3,5‑disubstituted‑1,2,4‑oxadiazolyl benzamides show IC₅₀ values spanning 6.02 μM to >20 μM depending on aryl substitution pattern. [1] Critically, the meta‑fluoro substituent on the benzamide ring of the target compound alters lipophilicity (LogP 2.81 vs. an anticipated ≈2.1–2.3 for the non‑fluorinated analog) and polar surface area, directly impacting membrane permeability, metabolic stability, and off‑target selectivity profiles. Using a generic substitute without the precise 3‑fluoro‑benzamide topology risks losing these pharmacologically relevant properties and invalidates SAR‑driven lead optimization.

Quantitative Evidence Guide: 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide vs. Closest Analogs


Meta‑Fluorine Substitution Imparts a Measurable Lipophilicity Increase Over the Non‑Fluorinated Benzamide Analog

The target compound carries a computed LogP of 2.81, determined by fragment‑based methodology on a reputable vendor platform. The non‑fluorinated comparator N‑[(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl]benzamide (C₁₆H₁₃N₃O₂, MW 279.29) lacks the fluorine atom; using established group contribution values for aromatic fluorine (+0.4 to +0.7 LogP units over hydrogen), its estimated LogP falls in the 2.1–2.3 range. [1] This shift of approximately +0.5 log units represents a roughly three‑fold increase in octanol‑water partition coefficient, consistent with the well‑documented effect of fluorine substitution on small‑molecule lipophilicity. [2]

Lipophilicity Permeability Physicochemical property 1,2,4‑oxadiazole

Meta‑Fluorobenzamide Topology Is Associated with Enhanced Metabolic Stability Versus Non‑Fluorinated and Para‑Fluoro Isomers

Fluorine substitution at the meta position of benzamide rings is a widely validated strategy for blocking cytochrome P450‑mediated oxidative metabolism. [1] In the broader 3‑fluorobenzamide class, meta‑fluorination has been shown to resist aromatic hydroxylation, with fragmentation studies demonstrating altered stability of intermediate ion structures compared to unsubstituted benzamide. While no head‑to‑head microsomal stability data exist for the target compound versus its non‑fluorinated analog, the presence of the meta‑fluoro group is expected to confer a longer metabolic half‑life, a property that the non‑fluorinated analog and regioisomers (e.g., 4‑fluoro or 2‑fluoro variants) may not replicate to the same extent. [2]

Metabolic stability Fluorine effect Oxidative metabolism CYP

1,2,4‑Oxadiazolyl Benzamide Scaffold Demonstrates Single‑Digit Micromolar Anti‑Cancer Activity in Breast Cancer Cell Lines – A Class‑Level Benchmark

A recent structure–activity study of 3,5‑disubstituted‑1,2,4‑oxadiazolyl benzamides (compounds 8‑15) reported IC₅₀ values of 7.82 μM (compound 9) and 6.02 μM (compound 15) against the MCF‑7 breast cancer cell line, surpassing the reference drug tamoxifen (IC₅₀ = 11.92 μM). [1] Both lead compounds showed low toxicity toward normal HEK‑293 cells (IC₅₀ >20 μM), demonstrating a selectivity window. While the target compound (3‑fluoro‑N‑((3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl)benzamide) was not among the specific analogs tested, it shares the identical 1,2,4‑oxadiazolyl benzamide core and a substituted benzamide terminus, placing it within the same chemotype space. This class‑level evidence establishes a quantitative benchmark: compounds in this series are capable of achieving IC₅₀ <10 μM against MCF‑7 cells, and the meta‑fluoro substitution may further modulate potency.

Anticancer activity MCF‑7 IC50 Breast cancer 1,2,4‑oxadiazole

Research‑Grade Purity (≥95%) Matches or Exceeds Typical Screening Library Specifications, Enabling Reliable Assay Reproducibility

The target compound is supplied with a minimum purity of ≥95% , a threshold that meets or exceeds the typical 90–95% purity standard required by commercial screening libraries (e.g., ChemBridge, Enamine). The nearest commercially available comparator, N‑[(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl]benzamide, is also offered at comparable purity levels but lacks the fluorine‑mediated property advantages. Higher purity reduces the risk of false‑positive or false‑negative results in biological assays and facilitates accurate SAR interpretation.

Purity Quality control Screening compound Procurement

Best Research and Industrial Application Scenarios for 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide


CNS Drug Discovery Lead Optimization Leveraging Balanced Lipophilicity

The compound's LogP of 2.81 places it within the optimal range (1–3) for CNS drug candidates, while the meta‑fluoro group offers a potential metabolic stability advantage over non‑fluorinated analogs. This makes it suitable as a starting scaffold in lead optimization programs targeting neurological indications where blood‑brain barrier penetration and reduced oxidative clearance are critical.

Anti‑Breast Cancer SAR Expansion Studies

Given that closely related 3,5‑disubstituted‑1,2,4‑oxadiazolyl benzamides have demonstrated IC₅₀ values of 6.02–7.82 μM against MCF‑7 cells with selectivity over normal HEK‑293 cells [1], the target compound serves as a logical analog for exploring the impact of meta‑fluorobenzamide substitution on anti‑cancer potency and selectivity in a defined SAR series.

Physicochemical Property‑Based Library Design and Fragment‑Based Screening

With a TPSA of 68.02 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor , the compound adheres to Lipinski's Rule of Five and is well‑suited for inclusion in diversity‑oriented screening libraries. Its fluorine atom provides a unique probe for ¹⁹F NMR‑based fragment screening and protein‑ligand interaction studies.

Synthetic Building Block for Late‑Stage Functionalization

The compound's meta‑fluoro substituent and the reactive methylene‑linked oxadiazole ring enable further derivatization. It can serve as a versatile intermediate for generating focused libraries of 1,2,4‑oxadiazole‑containing molecules, expanding the chemical space around a validated privileged scaffold.

Quote Request

Request a Quote for 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.